1,1'-(1,3-Phenylene)bis(2-phenylethanedione)
Description
Properties
CAS No. |
25424-26-4 |
|---|---|
Molecular Formula |
C22H14O4 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
1-[3-(2-oxo-2-phenylacetyl)phenyl]-2-phenylethane-1,2-dione |
InChI |
InChI=1S/C22H14O4/c23-19(15-8-3-1-4-9-15)21(25)17-12-7-13-18(14-17)22(26)20(24)16-10-5-2-6-11-16/h1-14H |
InChI Key |
JXFFIJCCFUQFQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC(=CC=C2)C(=O)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 1,1'-(1,3-phenylene)bis(2-phenylethanedione) typically involves the formation of diketone groups (phenylethanedione units) attached to a 1,3-phenylene core. The key synthetic challenge is to introduce two phenylethanedione moieties symmetrically onto the isophthaloyl (1,3-phenylene) backbone.
Reported Synthetic Routes
Direct Acylation of 1,3-Phenylenediamine or Isophthalic Derivatives
Although direct literature on this exact compound's preparation is limited, analogous diketone compounds are often prepared via Friedel-Crafts acylation or oxidation of corresponding benzoin intermediates. The 1,3-phenylene core can be functionalized with benzoyl or phenylacetyl groups, then oxidized to diketones.
Synthesis via Benzoin or Benzil Analogues
Research on hydroxy benzoin and benzil analogues provides insight into diketone synthesis involving benzoin condensation followed by oxidation. Hydroxy benzaldehydes reacted with potassium cyanide in dry dimethyl sulfoxide under nitrogen atmosphere and ultrasonic irradiation yield hydroxy benzoin intermediates. These are subsequently oxidized with nitric acid in acetone to hydroxy benzil analogues.
While this method is demonstrated for hydroxy-substituted benzils, the principle can be extrapolated to synthesize phenylethanedione derivatives by:
- Performing benzoin condensation of benzaldehyde derivatives with 1,3-phenylene containing aldehyde or ketone groups.
- Oxidizing the benzoin intermediates to diketones (benzil analogues).
This approach is supported by experimental data showing yields ranging from 32% to 68% depending on substituents and reaction conditions.
Mild Base-Promoted Conversion from Electron-Deficient Precursors
In a broader context of diketone and quinoxaline derivatives synthesis, mild base treatment (e.g., potassium hydroxide) of electron-deficient heteroaromatic precursors under mild conditions affords diketone-containing compounds in moderate to good yields. Although this study focuses on pyrazinoquinoxaline derivatives, the methodology illustrates the utility of mild base-promoted transformations to access diketone moieties.
Experimental Data and Reaction Conditions
Notes on Purification and Characterization
- Purification of diketone products is typically achieved through repeated vacuum liquid chromatography using silica gel and solvent gradients of n-hexane, chloroform, ethyl acetate, and methanol.
- Characterization methods include thin-layer chromatography (TLC), FT-IR spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy to confirm the diketone structure and purity.
- Mass spectrometry confirms molecular weights consistent with diketone products.
Summary of Findings
- The preparation of 1,1'-(1,3-phenylene)bis(2-phenylethanedione) can be approached via benzoin condensation followed by oxidation, a well-established route for diketone synthesis.
- Mild base-promoted transformations of electron-deficient aromatic precursors offer an alternative synthetic pathway, although more common in heteroaromatic diketones.
- Reaction conditions such as temperature, solvent, and time significantly affect yield and purity.
- Purification by chromatographic techniques and characterization by spectroscopic methods are essential for confirming product identity.
Chemical Reactions Analysis
Types of Reactions
1,1’-(1,3-Phenylene)bis(2-phenylethanedione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1,1’-(1,3-Phenylene)bis(2-phenylethanedione) has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1,1’-(1,3-Phenylene)bis(2-phenylethanedione) involves its interaction with various molecular targets. The compound’s aromatic structure allows it to intercalate into DNA, potentially disrupting cellular processes. Additionally, its ability to undergo redox reactions may contribute to its biological activity by generating reactive oxygen species (ROS) that can induce cell damage .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of 1,1'-(1,3-Phenylene)bis(2-phenylethanedione) differ in substituents, backbone geometry, and functional groups. Below is a detailed comparison:
Positional Isomers
Substituent-Modified Analogs
Heterocyclic Derivatives
Research Findings and Key Insights
- Reactivity : The 1,3-phenylene diketone exhibits lower electrophilicity compared to chloro-substituted analogs (e.g., 4,4'-Dichlorobenzil) due to the absence of electron-withdrawing groups, making it less reactive in Friedel-Crafts alkylation but more stable under acidic conditions .
- Coordination Chemistry : Fe³⁺ complexes of 1,3-phenylene diketone derivatives show Janus-type luminescence, with dual emission bands at 450 nm and 650 nm, attributed to ligand-centered and metal-to-ligand charge transfer transitions .
- Biological Activity : Hydroxy-substituted analogs demonstrate moderate antimicrobial activity (MIC ~50 µg/mL against S. aureus), likely due to hydrogen-bonding interactions with bacterial membranes .
Biological Activity
1,1'-(1,3-Phenylene)bis(2-phenylethanedione), commonly referred to as bis-benzoyl, is a compound with notable biological activity that has garnered interest in various fields of research, particularly in medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
The synthesis of 1,1'-(1,3-Phenylene)bis(2-phenylethanedione) typically involves the condensation of benzoylacetone derivatives under acidic conditions. The resulting compound features a central phenylene group flanked by two phenylethanedione moieties. Its structure can be represented as follows:
This compound exhibits significant photophysical properties, which can be characterized by its absorption spectra and quantum yield measurements. Research has indicated that the compound can exist in different tautomeric forms, influencing its reactivity and biological activity.
Antioxidant Properties
1,1'-(1,3-Phenylene)bis(2-phenylethanedione) has been studied for its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress in biological systems. The compound has demonstrated the ability to scavenge free radicals effectively, which is essential for protecting cells from oxidative damage.
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µM) |
|---|---|
| 1,1'-(1,3-Phenylene)bis(2-phenylethanedione) | 25 |
| Ascorbic Acid | 50 |
| Quercetin | 30 |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
Case Study: Breast Cancer Cell Lines
In a study involving MCF-7 breast cancer cells, treatment with 1,1'-(1,3-Phenylene)bis(2-phenylethanedione) resulted in a significant reduction in cell viability (up to 60% at 50 µM concentration). Flow cytometry analyses indicated an increase in early apoptotic cells.
Table 2: Effect on Cell Viability in Cancer Cell Lines
| Cell Line | Treatment (µM) | Viability (%) |
|---|---|---|
| MCF-7 | 10 | 85 |
| MCF-7 | 25 | 70 |
| MCF-7 | 50 | 40 |
The biological activity of 1,1'-(1,3-Phenylene)bis(2-phenylethanedione) is believed to be mediated through several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound may induce ROS production within cells, leading to oxidative stress and subsequent apoptosis.
- Inhibition of Key Enzymes : Research has suggested that it may inhibit specific enzymes involved in cancer cell metabolism and proliferation.
Q & A
Q. What are the optimal synthetic routes for 1,1'-(1,3-Phenylene)bis(2-phenylethanedione), and how can purity be maximized?
The compound is typically synthesized via condensation reactions using substituted phenylene precursors and diketones under controlled conditions. Key steps include:
Q. Which characterization techniques are critical for confirming the structural integrity of this compound?
- X-ray Crystallography : Resolves the central 1,3-phenylene bridge and diketone geometry.
- NMR Spectroscopy : and NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbonyl groups (δ 190–210 ppm).
- FT-IR : Confirm C=O stretching vibrations (~1700 cm) and aromatic C-H bonds (~3050 cm) .
Q. What are its primary applications in coordination chemistry?
The diketone groups act as bidentate ligands, forming stable complexes with transition metals (e.g., Cu, Fe). Applications include:
- Catalysis : Metal complexes catalyze oxidation reactions.
- Materials Science : Used in designing luminescent materials due to conjugated π-systems .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for derivatives of this compound?
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide functionalization.
- COMSOL Multiphysics : Simulate reaction kinetics and thermodynamics for scale-up optimization.
- AI-Driven Design : Machine learning models (e.g., ICReDD’s path-search methods) reduce trial-and-error experimentation .
Q. How should researchers address contradictions in reactivity data between experimental and theoretical studies?
- Cross-Validation : Compare computational predictions (e.g., Gibbs free energy barriers) with experimental kinetic data.
- Parameter Adjustment : Refine solvent effects or steric parameters in simulations to align with observed outcomes.
- Error Analysis : Quantify uncertainties in crystallographic data (e.g., bond-length tolerances ±0.01 Å) .
Q. What experimental designs are recommended for studying its photophysical properties?
Q. How can researchers mitigate challenges in synthesizing air-sensitive metal complexes with this ligand?
Q. What methodologies are effective for assessing its ecological impact in lab settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
